Cholesterol sulfate

Descripción general

Descripción

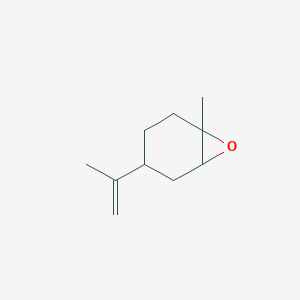

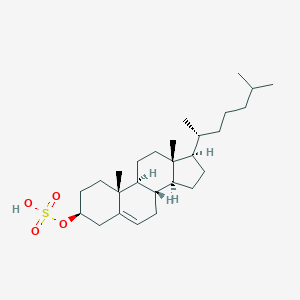

Se forma a partir del colesterol mediante sulfotransferasas esteroideas como SULT2B1b y se convierte de nuevo en colesterol mediante sulfato esteroidea . El sulfato de colesterol juega un papel crucial en varios procesos fisiológicos, incluida la estabilización de la membrana celular, la coagulación de la sangre y la transducción de señales .

Mecanismo De Acción

El sulfato de colesterol ejerce sus efectos a través de varios mecanismos:

Estabilización de la membrana celular: Se integra en las membranas celulares, mejorando su estabilidad y protegiendo las células de la lisis osmótica.

Transducción de señales: El sulfato de colesterol regula la actividad de las proteasas de serina y las isoformas de la proteína quinasa C, influyendo en varias vías de señalización.

Regulación de las enzimas: Modula la actividad de las enzimas involucradas en la coagulación de la sangre, la fibrinólisis y la adhesión de las células epidérmicas.

Neuroprotección: El sulfato de colesterol reduce el estrés oxidativo, mantiene la estabilidad de la membrana mitocondrial y aumenta las reservas de energía en el cerebro.

Análisis Bioquímico

Biochemical Properties

It can regulate the activity of serine proteases, those involved in blood clotting, fibrinolysis, and epidermal cell adhesion .

Cellular Effects

Cholesterol sulfate has a stabilizing role in cell membranes, protecting erythrocytes from osmotic lysis and regulating sperm capacitation . It is present in platelet membranes where it supports platelet adhesion . In pancreatic β-cells, this compound regulates β-cell mass and insulin secretion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can regulate the activity of selective protein kinase C isoforms and modulate the specificity of phosphatidylinositol 3-kinase . It also supports glucose transporter-2 (GLUT2) expression and mitochondrial integrity, which then results in a less reactive oxygen species (ROS) generation and an increase in ATP production .

Temporal Effects in Laboratory Settings

It is known that this compound is a key regulatory molecule in various biological processes .

Metabolic Pathways

This compound is involved in the cholesterol metabolism pathway . It is formed from cholesterol by steroid sulfotransferases and is converted back into cholesterol by steroid sulfatase .

Transport and Distribution

This compound is widely distributed in the human body, including in the skin, adrenal glands, liver, lungs, brain, and endometrium . It is a component of cell membranes where it plays a stabilizing role .

Subcellular Localization

It is known that this compound is a component of cell membranes

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El sulfato de colesterol se puede sintetizar mediante la sulfatación del colesterol utilizando un complejo de trióxido de azufre-piridina o ácido clorosulfónico en un solvente orgánico como piridina o diclorometano . La reacción generalmente ocurre a temperatura ambiente y requiere un control cuidadoso de las condiciones de reacción para evitar la sulfatación excesiva o la degradación del producto.

Métodos de producción industrial: La producción industrial de sulfato de colesterol implica la sulfatación enzimática del colesterol utilizando sulfotransferasas. Este método es preferido debido a su especificidad y eficiencia. La enzima SULT2B1b se utiliza comúnmente para este propósito, y la reacción se lleva a cabo en un medio acuoso a pH y temperatura fisiológicos .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de colesterol experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es la reacción de Liebermann-Burchard, donde el sulfato de colesterol reacciona con ácido sulfúrico, anhídrido acético y ácido acético para formar un producto de color azul .

Reactivos y condiciones comunes:

Oxidación: El sulfato de colesterol se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: La reducción del sulfato de colesterol se puede lograr utilizando agentes reductores como hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución implican el reemplazo del grupo sulfato con otros grupos funcionales utilizando nucleófilos como aminas o alcoholes.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de colesterol y varios compuestos de colesterol sustituidos .

Aplicaciones Científicas De Investigación

El sulfato de colesterol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de sulfatación y desulfatación.

Medicina: Se ha implicado en varias enfermedades, incluida la ictiosis ligada al cromosoma X, la enfermedad de Alzheimer y ciertos cánceres.

Comparación Con Compuestos Similares

El sulfato de colesterol es único entre los sulfatos de esteroles debido a sus funciones fisiológicas específicas y sus funciones reguladoras. Compuestos similares incluyen:

Sulfato de dehidroepiandrosterona (sulfato de DHEA): Otro sulfato esteroideo abundante en el plasma humano, pero con fuentes y vías metabólicas distintas.

Sulfatos de oxiesteroles: Estos compuestos están involucrados en el metabolismo de los lípidos, la inflamación y la supervivencia celular, pero difieren en sus funciones específicas y mecanismos reguladores.

El sulfato de colesterol se destaca por su participación en una amplia gama de procesos fisiológicos y sus posibles aplicaciones terapéuticas.

Propiedades

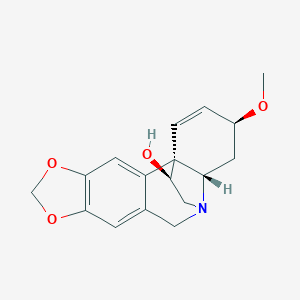

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYOQNUELFTYRT-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016822 | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1256-86-6 | |

| Record name | Cholesterol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.